molecular formula C22H27ClO3 B1209799 Ciproterone

Ciproterone

Cat. No. B1209799
M. Wt: 374.9 g/mol
InChI Key: DUSHUSLJJMDGTE-LXMMIWJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.

Scientific Research Applications

Glucocorticoid Receptor Antagonism

Cyproterone acetate has been identified as a compound that binds to the glucocorticoid receptor (GR). It is clinically used as an antiandrogen for various conditions, including prostate cancer and virilizing syndromes. Interestingly, despite its progestin properties, it shares a similar pharmacological profile with the antiprogestin mifepristone (RU486). Both cyproterone and RU486 have similar binding affinities for the GR and progesterone receptor, characterized as competitive antagonists of dexamethasone without intrinsic transactivating properties. This suggests potential new therapeutic profiles from compounds designed to selectively stabilize the inactive and active conformations of certain nuclear receptors (Honer et al., 2003).

Genotoxicity

A study on human lymphocyte chromosomes using chromosomal aberrations and sister chromatid exchanges as parameters indicated that cyproterone acetate exhibits genotoxic and cytotoxic effects in human peripheral blood cultures in vitro. This was observed at higher concentrations, suggesting a genotoxic potential of the compound (Siddique & Afzal, 2004).

Insights from Crystal Structure

The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate offers insights for ligand-induced conformational changes and structure-based drug design. This information is crucial for understanding how cyproterone acetate antagonizes the androgen receptor and glucocorticoid receptor (Bohl et al., 2007).

Interaction with Sex Hormone Binding Globulin

In vitro studies showed that cyproterone acetate selectively displaces estradiol from sex hormone binding globulin (SHBG) of female monkey plasma. This interaction is significant in understanding its clinical effects in the treatment of conditions like hirsutism (Srivastava, Dey & Roy, 2009).

Nanostructured Lipid Carriers for Skin Penetration

Research on nanostructured lipid carriers (NLCs) with different size ranges highlighted their potential in enhancing skin penetration and targeting hair follicles for treating skin disorders like acne and alopecia. The study revealed that CPA-NLC with average diameters of 100, 300, and 600 nm significantly increased drug penetration compared to free cyproterone acetate (Ghasemiyeh et al., 2019).

Application in Transgender Female Adolescents

A retrospective analysis of clinical and biochemical data from transgender female adolescents treated with cyproterone acetate, alone and in combination with estrogens, revealed its effectiveness in inducing feminizing changes, with minimal side effects and safety concerns (Tack et al., 2017).

properties

Product Name

Ciproterone

Molecular Formula

C22H27ClO3

Molecular Weight

374.9 g/mol

IUPAC Name

(3S,5R,15R)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12?,13-,14?,15?,16+,20?,21?,22+/m1/s1

InChI Key

DUSHUSLJJMDGTE-LXMMIWJPSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)[C@@H]5C[C@@H]5C34C)Cl)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciproterone
Reactant of Route 2
Ciproterone
Reactant of Route 3
Ciproterone
Reactant of Route 4
Ciproterone
Reactant of Route 5
Ciproterone
Reactant of Route 6
Ciproterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.